molecular formula C7H16N2O2S B1385768 (R)-1-Ethanesulfonylpiperidin-3-ylamine CAS No. 1704977-40-1

(R)-1-Ethanesulfonylpiperidin-3-ylamine

Cat. No. B1385768
CAS RN: 1704977-40-1
M. Wt: 192.28 g/mol
InChI Key: BNWUGLRQUMIURT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Ethanesulfonylpiperidin-3-ylamine, commonly known as (R)-EPSP, is an artificial amino acid used in laboratory experiments and scientific research. It is a chiral compound, meaning that it has two forms, (R)-EPSP and (S)-EPSP. (R)-EPSP is the form that is used most frequently in scientific research, as it has been found to be more stable and has a higher affinity for target proteins than (S)-EPSP.

Scientific Research Applications

(R)-EPSP is used in a variety of scientific research applications. It has been used as a tool to study enzyme kinetics, protein folding, and protein-protein interactions. It has also been used in the development of new drugs and diagnostics, as well as in the study of metabolic pathways. Additionally, (R)-EPSP has been used to study the effects of mutations on protein structure and function.

Mechanism of Action

(R)-EPSP acts as an inhibitor of enzymes, specifically serine proteases. It binds to the active site of the enzyme, blocking its ability to catalyze reactions. This inhibition can be used to study the effects of mutations on enzyme activity, as well as to develop novel drugs and diagnostics.
Biochemical and Physiological Effects
(R)-EPSP has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of enzymes, such as serine proteases. Additionally, it has been found to affect the folding of proteins and the binding of proteins to other molecules. It has also been shown to affect the activity of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

The use of (R)-EPSP in laboratory experiments has several advantages. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it has a high affinity for target proteins, which makes it an ideal tool for studying protein-protein interactions. However, (R)-EPSP can be toxic in high concentrations, so it is important to use it in the correct concentrations when conducting experiments.

Future Directions

There are a variety of potential future directions for research involving (R)-EPSP. These include further studies of enzyme kinetics and protein-protein interactions, as well as the development of new drugs and diagnostics. Additionally, further research could be conducted on the biochemical and physiological effects of (R)-EPSP, as well as on its potential applications in metabolic and signal transduction pathways. Finally, further research could be conducted on the use of (R)-EPSP in the study of mutations and their effects on protein structure and function.

properties

IUPAC Name

(3R)-1-ethylsulfonylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWUGLRQUMIURT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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